molecular formula C9H9NOS B13656562 5-Methoxybenzo[b]thiophen-2-amine

5-Methoxybenzo[b]thiophen-2-amine

Cat. No.: B13656562
M. Wt: 179.24 g/mol
InChI Key: STPFPLZASWBIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxybenzo[b]thiophen-2-amine is a heterocyclic compound that contains a benzothiophene core structure with a methoxy group at the 5-position and an amine group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybenzo[b]thiophen-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

5-Methoxybenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives .

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methoxy group and an amine group on the benzothiophene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

5-methoxy-1-benzothiophen-2-amine

InChI

InChI=1S/C9H9NOS/c1-11-7-2-3-8-6(4-7)5-9(10)12-8/h2-5H,10H2,1H3

InChI Key

STPFPLZASWBIQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.